molecular formula C7H3Br2F3O B14048567 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene

1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene

Cat. No.: B14048567
M. Wt: 319.90 g/mol
InChI Key: BRENYQKHIXGYTO-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoro-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are used under inert atmosphere conditions.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and bromine atoms, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,2-Dibromo-4,5-difluorobenzene
  • 1,3-Dibromo-5-fluorobenzene

Uniqueness

1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

1,5-dibromo-2,3-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(9)7(13-2-10)6(12)5(3)11/h1H,2H2

InChI Key

BRENYQKHIXGYTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)OCF)Br

Origin of Product

United States

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